Cyclohexylmethanesulfonic acid
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Overview
Description
Cyclohexylmethanesulfonic acid is an organosulfur compound with the molecular formula C₇H₁₄O₃S. It is a derivative of methanesulfonic acid, where a cyclohexyl group is attached to the methane backbone. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylmethanesulfonic acid can be synthesized through the sulfonation of cyclohexylmethane. The process typically involves the reaction of cyclohexylmethane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and efficiency. The product is then purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylmethanesulfonate esters.
Reduction: Reduction reactions can convert it into cyclohexylmethanesulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
Cyclohexylmethanesulfonate Esters: Formed through esterification reactions.
Cyclohexylmethanesulfonamide: Produced via reduction reactions.
Substituted this compound Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
Cyclohexylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and electroplating solutions.
Mechanism of Action
The mechanism of action of cyclohexylmethanesulfonic acid involves its strong acidic nature, which allows it to donate protons in chemical reactions. This property makes it an effective catalyst in various organic reactions. The molecular targets include nucleophiles and electrophiles, where it facilitates the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Cyclohexylmethanesulfonic acid can be compared with other sulfonic acids such as methanesulfonic acid and toluenesulfonic acid. While methanesulfonic acid is the simplest sulfonic acid, this compound has a bulkier cyclohexyl group, which can influence its reactivity and solubility. Toluene sulfonic acid, on the other hand, has an aromatic ring, making it more stable under certain conditions.
Similar Compounds
Methanesulfonic Acid: CH₃SO₃H
Toluene Sulfonic Acid: C₇H₈SO₃H
Ethanesulfonic Acid: C₂H₅SO₃H
This compound stands out due to its unique structure, which combines the properties of both aliphatic and cyclic compounds, making it versatile for various applications.
Properties
IUPAC Name |
cyclohexylmethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZXCFSNKBFOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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